[1-Methyl-5-oxo-3-(trifluoromethyl)pyrazol-4-ylidene]amino 2,4-dichlorobenzoate
Description
[1-Methyl-5-oxo-3-(trifluoromethyl)pyrazol-4-ylidene]amino 2,4-dichlorobenzoate is a complex organic compound known for its unique chemical structure and properties
Properties
Molecular Formula |
C12H6Cl2F3N3O3 |
|---|---|
Molecular Weight |
368.09 g/mol |
IUPAC Name |
[[1-methyl-5-oxo-3-(trifluoromethyl)pyrazol-4-ylidene]amino] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C12H6Cl2F3N3O3/c1-20-10(21)8(9(18-20)12(15,16)17)19-23-11(22)6-3-2-5(13)4-7(6)14/h2-4H,1H3 |
InChI Key |
KGBKVVNHUVFUHA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=NOC(=O)C2=C(C=C(C=C2)Cl)Cl)C(=N1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-Methyl-5-oxo-3-(trifluoromethyl)pyrazol-4-ylidene]amino 2,4-dichlorobenzoate typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring, followed by the introduction of the trifluoromethyl group. The final steps involve the coupling of the pyrazole derivative with 2,4-dichlorobenzoic acid under specific reaction conditions, such as the use of a suitable solvent and catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
[1-Methyl-5-oxo-3-(trifluoromethyl)pyrazol-4-ylidene]amino 2,4-dichlorobenzoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzoates.
Scientific Research Applications
Chemistry
In chemistry, [1-Methyl-5-oxo-3-(trifluoromethyl)pyrazol-4-ylidene]amino 2,4-dichlorobenzoate is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound can be used to investigate enzyme interactions and metabolic pathways. Its structural features allow it to act as a probe for studying biological processes at the molecular level.
Medicine
In medicine, [1-Methyl-5-oxo-3-(trifluoromethyl)pyrazol-4-ylidene]amino 2,4-dichlorobenzoate has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific diseases, leveraging its unique chemical properties.
Industry
In the industrial sector, this compound can be utilized in the development of new materials and chemical products. Its stability and reactivity make it suitable for various industrial applications, including the production of specialty chemicals.
Mechanism of Action
The mechanism of action of [1-Methyl-5-oxo-3-(trifluoromethyl)pyrazol-4-ylidene]amino 2,4-dichlorobenzoate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The compound’s trifluoromethyl group and pyrazole ring play crucial roles in its binding affinity and specificity towards target molecules.
Comparison with Similar Compounds
Similar Compounds
- [1-Methyl-5-oxo-3-(trifluoromethyl)pyrazol-4-ylidene]amino benzoate
- [1-Methyl-5-oxo-3-(trifluoromethyl)pyrazol-4-ylidene]amino 2,4-difluorobenzoate
- [1-Methyl-5-oxo-3-(trifluoromethyl)pyrazol-4-ylidene]amino 2,4-dibromobenzoate
Uniqueness
Compared to similar compounds, [1-Methyl-5-oxo-3-(trifluoromethyl)pyrazol-4-ylidene]amino 2,4-dichlorobenzoate stands out due to its specific substitution pattern on the benzoate ring
This detailed article provides a comprehensive overview of [1-Methyl-5-oxo-3-(trifluoromethyl)pyrazol-4-ylidene]amino 2,4-dichlorobenzoate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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